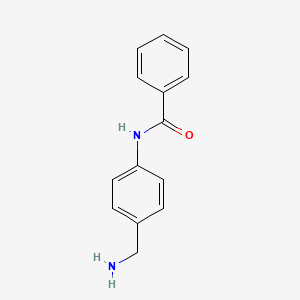
2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CF3-BODIPY) is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various fields such as bioimaging, chemical sensing, and photovoltaic devices.
作用機序
The mechanism of action of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the absorption of light energy and subsequent emission of fluorescence. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a high quantum yield, which means that it is highly efficient at converting absorbed energy into fluorescence. The fluorescence emission of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is highly dependent on the surrounding environment, which makes it an ideal candidate for sensing applications.
Biochemical and Physiological Effects:
2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have low cytotoxicity and low reactivity towards biological molecules. This makes it an ideal candidate for use in biological systems. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used to visualize cells and tissues without causing any adverse effects.
実験室実験の利点と制限
One of the major advantages of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its high photostability, which means that it can be used for long-term imaging without losing its fluorescence signal. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also highly soluble in organic solvents, which makes it easy to work with in the lab.
One of the limitations of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its relatively low absorption in the visible region of the spectrum. This means that it may not be suitable for certain imaging applications. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane also has a relatively low extinction coefficient, which means that it may not be as sensitive as other fluorescent dyes.
将来の方向性
There are several future directions for the use of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research. One potential application is in the development of new photovoltaic devices. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have high absorption in the ultraviolet region of the spectrum, which makes it an ideal candidate for use in solar cells.
Another potential application is in the development of new chemical sensors. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to be highly sensitive to changes in pH, metal ions, and other analytes. This makes it an ideal candidate for sensing applications in environmental monitoring, food safety, and medical diagnostics.
Conclusion:
In conclusion, 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. It has been widely used in various fields such as bioimaging, chemical sensing, and photovoltaic devices. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a high photostability, low cytotoxicity, and low reactivity towards biological molecules, making it an ideal candidate for use in biological systems. There are several future directions for the use of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research, including the development of new photovoltaic devices and chemical sensors.
合成法
The synthesis of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2-chloro-4-fluoro-3-methylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. This reaction results in the formation of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a yield of up to 80%. The purity of the product can be improved by recrystallization.
科学的研究の応用
2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been widely used in various scientific research applications due to its unique properties. One of the major applications of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in bioimaging. 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a fluorescent probe to visualize biological structures such as cells and tissues. It has been shown to have high photostability and low cytotoxicity, making it an ideal candidate for bioimaging.
2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been used in chemical sensing. It has been shown to be highly sensitive to changes in pH, metal ions, and other analytes. This makes it an ideal candidate for sensing applications in environmental monitoring, food safety, and medical diagnostics.
特性
IUPAC Name |
2-(2-chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-10(16)7-6-9(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGBJABDKXHQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)
![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)







![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)


![2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)
